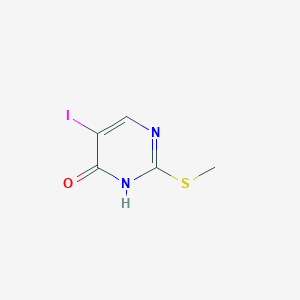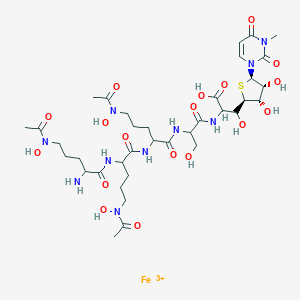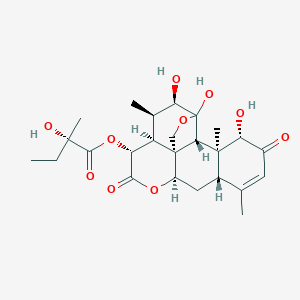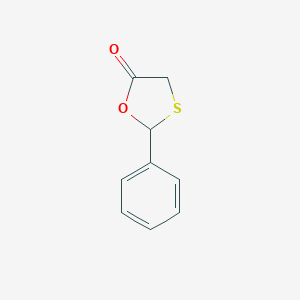
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile, also known as CP-544326, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile acts as a selective antagonist of the mGluR1 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking this receptor, 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile reduces the activity of glutamate, which is known to be involved in the pathophysiology of many neurological and psychiatric disorders.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile has been shown to have a range of biochemical and physiological effects in animal models. These include changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile is its high selectivity for the mGluR1 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile is its relatively low potency, which can make it challenging to achieve therapeutic effects in vivo.
Direcciones Futuras
There are several potential future directions for research on 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile. These include further elucidation of its mechanism of action, exploration of its potential therapeutic applications in humans, and development of more potent analogs of the compound. Additionally, 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile may be useful in the development of new diagnostic tools for neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate 6-(4-chlorophenyl)-2-oxo-2H-pyran-3-carboxylic acid ethyl ester. This intermediate is then reacted with pyrrolidine and sodium ethoxide to form the final product, 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile.
Aplicaciones Científicas De Investigación
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and addiction. The compound has shown promising results in preclinical studies, demonstrating efficacy in reducing symptoms in animal models of these disorders.
Propiedades
Nombre del producto |
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile |
|---|---|
Fórmula molecular |
C16H13ClN2O2 |
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-2-oxo-4-pyrrolidin-1-ylpyran-3-carbonitrile |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-5-3-11(4-6-12)15-9-14(19-7-1-2-8-19)13(10-18)16(20)21-15/h3-6,9H,1-2,7-8H2 |
Clave InChI |
WAYWQMQWDROCSU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Cl)C#N |
SMILES canónico |
C1CCN(C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















